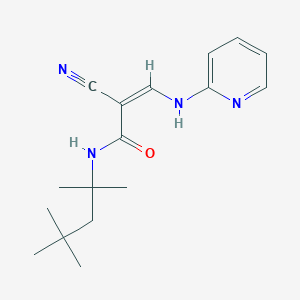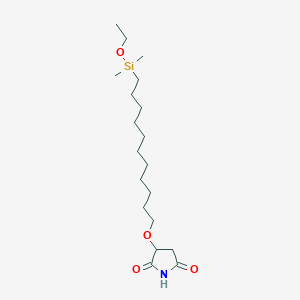
Dimethyl (2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate, commonly known as DMTM, is a synthetically produced organic compound with a molecular formula of C8H7F4O3. It is a colorless, odorless, and non-flammable solid at room temperature, with a melting point of approximately 120°C and a boiling point of approximately 175°C. DMTM has a variety of scientific applications, including use as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a precursor for the synthesis of pharmaceuticals.
Scientific Research Applications
DMTM is widely used in scientific research as a reagent, catalyst, and precursor for the synthesis of pharmaceuticals. As a reagent, it is used in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and other materials. As a catalyst, it is used in the production of polymers, and as a precursor, it is used to synthesize a variety of pharmaceuticals, including those used to treat cancer and other diseases.
Mechanism of Action
The mechanism of action of DMTM is not fully understood, but it is believed to act as an acid catalyst in the production of polymers, and as a reagent in the synthesis of pharmaceuticals. In both cases, DMTM facilitates the formation of covalent bonds between molecules, allowing for the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMTM are not fully understood, but it is believed to have no significant effect on human health. It is not known to be toxic or carcinogenic, and it is not known to interact with other drugs or compounds.
Advantages and Limitations for Lab Experiments
The primary advantage of using DMTM in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and purify, and it has a wide range of applications. The main limitation of using DMTM in laboratory experiments is that it is not very stable, and can degrade over time.
Future Directions
The potential future applications of DMTM are numerous. It could be used to synthesize a wide range of organic compounds, including pharmaceuticals, polymers, and other materials. It could also be used as a catalyst in the production of polymers, and as a precursor for the synthesis of pharmaceuticals. Additionally, further research is needed to better understand its mechanism of action, biochemical and physiological effects, and potential side effects.
Synthesis Methods
DMTM can be synthesized using a variety of methods, including the reaction of dimethyl malonate with anhydrous hydrogen fluoride, the reaction of dimethyl malonate with tetrafluoro-benzene and sulfuric acid, and the reaction of dimethyl malonate with trifluoromethanesulfonic acid. In each case, the reaction produces a mixture of DMTM and other products, and the DMTM must be isolated and purified for use.
properties
IUPAC Name |
dimethyl 2-(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4O6/c1-20-10(18)9(11(19)21-2)6-3-4-7-8(5-6)23-13(16,17)12(14,15)22-7/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUAOSUFWZCFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC2=C(C=C1)OC(C(O2)(F)F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














